
Homotrypanothione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homotrypanothione is a peptide.
Applications De Recherche Scientifique
Molecular and Genetic Analysis
In the realm of scientific research, particularly in genetics and molecular biology, the study of specific molecules like homotrypanothione involves exploring their roles within biological systems, their genetic expressions, and their potential applications in medicine and pharmacology. Although direct studies on homotrypanothione were not found, research methodologies and applications in molecular biology provide insights into how such compounds could be studied and utilized.
Genetic Markers and Molecular Evolution
Molecular research often involves the study of genetic markers to understand evolutionary processes and genetic diversity within populations. For instance, Estoup, Jarne, and Cornuet (2002) discuss homoplasy and mutation models at microsatellite loci, highlighting the complexities of molecular evolution and its implications for population genetics analysis. This type of research is critical for understanding how compounds like homotrypanothione might evolve or be conserved across different species, providing insights into their biological functions and potential applications in biotechnology and medicine (Estoup, Jarne, & Cornuet, 2002).
Molecular Research Techniques
The application of molecular research techniques, such as the analysis of variance (ANOVA) and other statistical methods, is crucial for assessing genetic diversity and the effects of specific compounds on biological systems. Acutis, Scaglia, and Confalonieri (2012) review the use of ANOVA in agronomic research, emphasizing the importance of correct statistical applications in interpreting experimental results. This underscores the significance of rigorous research methodologies in studying compounds like homotrypanothione, ensuring accurate interpretation of their biological impacts (Acutis, Scaglia, & Confalonieri, 2012).
Propriétés
Nom du produit |
Homotrypanothione |
|---|---|
Formule moléculaire |
C28H51N9O10S2 |
Poids moléculaire |
737.9 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[2-[5-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]pentylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H51N9O10S2/c29-17(27(44)45)5-7-21(38)36-19(15-48)25(42)34-13-23(40)32-11-3-1-2-9-31-10-4-12-33-24(41)14-35-26(43)20(16-49)37-22(39)8-6-18(30)28(46)47/h17-20,31,48-49H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
XMVRDWGUVWNOBX-MUGJNUQGSA-N |
SMILES isomérique |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Synonymes |
homotrypanothione N(1),N(9)-bis(glutathionyl)aminopropylcadaverine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



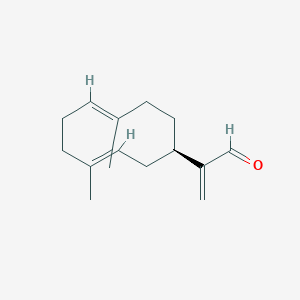

![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)

![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
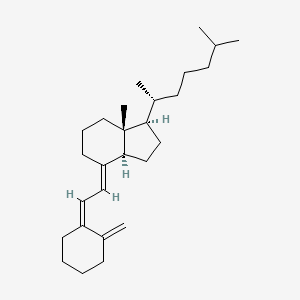

![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
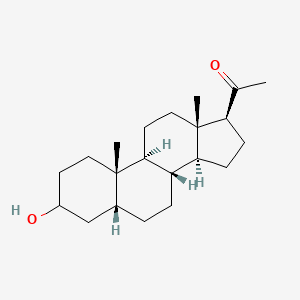
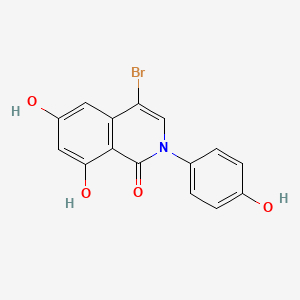
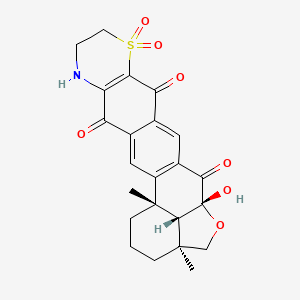
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
